molecular formula C20H24N4O2S B2642165 N1-(3-(methylthio)phenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034586-71-3

N1-(3-(methylthio)phenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2642165
CAS No.: 2034586-71-3
M. Wt: 384.5
InChI Key: DTKLSKOWIYAGSO-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity and CNS Optimization

  • Glycine Transporter 1 Inhibition : A study by Yamamoto et al. (2016) identified a compound structurally similar to N1-(3-(methylthio)phenyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This compound exhibited promising central nervous system (CNS) properties, including enhanced GlyT1 inhibitory activity and favorable pharmacokinetics, suggesting its potential application in neurological research and therapy (Yamamoto et al., 2016).

Neuroprotective Effects

  • Oxidative Stress in Neurodegenerative Diseases : Amazzal et al. (2007) explored a compound with a pyridine structure similar to this compound. This compound demonstrated neuroprotective effects against oxidative stress in a model of Parkinson's disease, indicating its potential utility in the treatment of neurodegenerative disorders (Amazzal et al., 2007).

Chemical Interactions and Binding Properties

  • Molecular Dynamic Simulation Studies : Kaya et al. (2016) conducted a study on piperidine derivatives, which are structurally related to this compound. This study investigated the adsorption and corrosion inhibition properties on iron, providing insights into the binding energies and reactivity parameters of similar compounds (Kaya et al., 2016).

Synthesis and Structural Analysis

  • Synthesis of N-Heterocycles : Terao et al. (1986) researched the intramolecular amidoseleniation of N-alkenyl imidates, leading to the synthesis of pyrrolidine and piperidine derivatives. This study provides a foundational understanding of the chemical reactions and synthesis pathways relevant to compounds like this compound (Terao et al., 1986).

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-27-18-4-2-3-16(13-18)23-20(26)19(25)22-14-15-7-11-24(12-8-15)17-5-9-21-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKLSKOWIYAGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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